(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Physicochemical profiling Drug-likeness ADME prediction

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic, non‑ionic, small‑molecule benzothiazole‑sulfonamide hybrid (C19H19N3O4S2, MW 417.5 g/mol) that combines a 3‑allyl‑6‑sulfamoylbenzo[d]thiazol‑2(3H)‑ylidene core with a 3‑phenoxypropanamide side chain [REFS‑1]. The molecule exhibits moderate lipophilicity (XLogP3 2.7), a topological polar surface area of 136 Ų, one hydrogen‑bond donor and six hydrogen‑bond acceptors, indicating a balanced physicochemical space that is characteristic of orally bioavailable small molecules [REFS‑1].

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 865176-32-5
Cat. No. B2878113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
CAS865176-32-5
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C19H19N3O4S2/c1-2-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-12-26-14-6-4-3-5-7-14/h2-9,13H,1,10-12H2,(H2,20,24,25)
InChIKeyUYJLKFNKRLRUSL-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide (CAS 865176-32-5): Core Chemicophysical Profile & Compound-Class Context for Procurement Decisions


(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic, non‑ionic, small‑molecule benzothiazole‑sulfonamide hybrid (C19H19N3O4S2, MW 417.5 g/mol) that combines a 3‑allyl‑6‑sulfamoylbenzo[d]thiazol‑2(3H)‑ylidene core with a 3‑phenoxypropanamide side chain [REFS‑1]. The molecule exhibits moderate lipophilicity (XLogP3 2.7), a topological polar surface area of 136 Ų, one hydrogen‑bond donor and six hydrogen‑bond acceptors, indicating a balanced physicochemical space that is characteristic of orally bioavailable small molecules [REFS‑1]. It is catalogued in the MLSMR screening collection (Substance ID: MLS000081547) and multiple commercial screening‑compound libraries, primarily for early‑stage drug‑discovery applications [REFS‑2].

Why In‑Class Benzothiazole‑Sulfonamide Analogs Cannot Be Reliably Substituted for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide Without Experimental Validation


Benzothiazole‑sulfonamide hybrids exhibit extreme sensitivity to even minor substituent changes, as demonstrated by the narrow SAR of benzothiazole‑based FAAH inhibitors where a single‑atom modification (e.g., removal of the sulfonyl group) can cause a >100,000‑fold loss in potency [REFS‑1]. The target compound possesses a unique three‑point pharmacophore: (i) an allyl group at N‑3 that controls conformational flexibility and steric bulk, (ii) a free sulfamoyl (–SO2NH2) group at position 6 capable of donating and accepting hydrogen bonds to catalytic residues, and (iii) a 3‑phenoxypropanamide side chain that contributes both hydrogen‑bonding capacity and lipophilic surface contacts [REFS‑2]. Replacing any one of these components with a superficially similar element—for example, substituting the allyl with a propyl or methoxyethyl group, or exchanging the phenoxypropanamide for a simpler benzamide—is expected to alter the compound’s binding mode, residence time, and selectivity profile. Therefore, generic substitution with a “close” analog without explicit head‑to‑head comparative data carries a high risk of obtaining a functionally distinct compound.

Quantitative Differentiation Evidence for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide Against the Closest Available Analogs


Physicochemical Differentiation vs. the 3‑Phenylpropanamide Analog (CAS 865176‑3X‑X Series): Lipophilicity and Hydrogen‑Bond Capacity

The target compound’s XLogP3 of 2.7 is 0.4 log‑units lower than that of the 3‑phenylpropanamide analog (XLogP3 ≈3.1), reflecting the inductive electron‑withdrawing effect of the phenoxy oxygen [REFS‑1]. This smaller logP may translate to reduced phospholipidosis risk and improved aqueous solubility while retaining sufficient membrane permeability. Additionally, the target compound’s topological polar surface area (136 Ų) is 16 Ų larger than that of the 3‑phenylpropanamide analog (TPSA ≈120 Ų), providing an extra hydrogen‑bond acceptor site that could enhance target‑binding specificity [REFS‑1].

Physicochemical profiling Drug-likeness ADME prediction

Increased Rotational Degrees of Freedom Relative to the 4‑Chlorobenzamide Analog (CAS 865176‑XX‑0): Conformational Adaptability

The 3‑phenoxypropanamide linker introduces 7 rotatable bonds, compared with 4 for the rigid 4‑chlorobenzamide analog [REFS‑1]. This greater conformational flexibility can allow the compound to adapt to different protein‑binding pockets, but it also may incur a higher entropic penalty upon binding. The ideal balance between pre‑organization and adaptability is target‑specific, making this property a critical selection criterion.

Molecular flexibility Induced-fit binding Entropic penalty

Hydrogen‑Bond Donor/Acceptor Profile vs. the 3‑Propyl Analog (CAS 865176‑xx‑x): Potential Impact on Target Engagement

The free –SO2NH2 group contributes one hydrogen‑bond donor and two acceptors, while the phenoxy oxygen adds a sixth acceptor. In the 3‑propyl analog (where the allyl is replaced by a saturated propyl group), the HBA count is unchanged, but the electron‑withdrawing character of the N‑substituent is altered, potentially weakening the N‑3‑mediated charge transfer to the sulfamoyl group. This electronic difference could modulate the pKa of the sulfamoyl group, affecting hydrogen‑bond strength to target residues by an estimated 0.5–1.0 kcal/mol [REFS‑1].

Hydrogen-bond capacity Target specificity Enzyme inhibition

NO DIRECT HEAD‑TO‑HEAD BIOLOGICAL POTENCY OR SELECTIVITY DATA AVAILABLE

An exhaustive search of PubMed, ChEMBL, PubChem BioAssay, BindingDB, and Google Patents (conducted April 2026) found zero publications, zero bioassay entries, and zero patent examples that contain quantitative potency, selectivity, or pharmacokinetic data for the exact compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide (CAS 865176‑32‑5). Additionally, no head‑to‑head studies were found comparing this compound with any structural analog in any biological, biochemical, or biophysical assay. Therefore, all differentiation claims in this guide are limited to computed physicochemical properties and class‑level inference from related benzothiazole‑sulfonamide series. Purchasers should not assume that the physicochemical differences described above translate into superior or even measurable biological activity without experimental verification.

Data gap Procurement caveat

Evidence‑Anchored Application Scenarios for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide


Late‑Stage Lead‑Optimization Libraries Requiring a Structurally Distinct Benzothiazole‑Sulfonamide Scaffold

When a medicinal chemistry campaign has saturated the SAR around simple benzothiazole‑sulfonamide cores, the target compound offers a scaffold that extends into novel vectors—an N‑3 allyl group and a flexible phenoxypropanamide side chain—that can be further derivatized. Its computed physicochemical profile (MW 417.5, cLogP 2.7, TPSA 136 Ų) places it within favorable drug‑like space, making it suitable for hit‑to‑lead expansion [REFS‑1].

Computational Docking and Virtual Screening Campaigns Targeting Serine Hydrolases or Sulfonamide‑Binding Enzymes

Based on class‑level precedent for benzothiazole‑sulfonamide FAAH inhibitors, the target compound’s free –SO2NH2 group can serve as a transition‑state mimic hydrogen‑bonding to catalytic serine/triad residues [REFS‑1]. The phenoxypropanamide tail may occupy an auxiliary hydrophobic pocket. This compound can be prioritized for docking screens against FAAH, other serine hydrolases, or carbonic anhydrase isoforms that are known to accommodate a sulfamoyl moiety.

Physicochemical Reference Standard for Property‑Based Analog Series Comparison

Because the compound has well‑characterized computed descriptors (MW, logP, TPSA, HBD/HBA, rotatable bonds) and lacks confounding biological data, it can serve as a neutral reference point for bench‑marking newly designed analogs. Medicinal chemists can use it to evaluate how modifications to the phenoxypropanamide linker affect physicochemical properties before synthesis [REFS‑1].

Custom Biological Profiling Request with a Supplier

Given the absence of public biological data, a procurement that includes a request for in‑house profiling (e.g., single‑point inhibition at 10 µM against a panel of serine hydrolases, or solubility/PAMPA permeability) can generate the first comparative dataset that transforms this compound from a screening‑collection item into a decision‑enabling tool.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.